methyl 4-(3-pivaloylthioureido)benzoate
Description
Methyl 4-(3-pivaloylthioureido)benzoate is a thiourea derivative featuring a benzoate ester backbone substituted at the para-position with a thioureido group modified by a pivaloyl (2,2-dimethylpropanoyl) moiety. The compound’s structure comprises three key components:
- Methyl benzoate ester: Provides lipophilicity and stability.
- Pivaloyl group: A bulky, electron-withdrawing substituent that influences steric and electronic properties.
Properties
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)12(18)16-13(20)15-10-7-5-9(6-8-10)11(17)19-4/h5-8H,1-4H3,(H2,15,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVHBDJHQEIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-pivaloylthioureido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then reacted with pivaloyl chloride in the presence of a base to form methyl 4-(3-pivaloylamino)benzoate. Finally, the thiourea group is introduced by reacting the intermediate with thiourea under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-pivaloylthioureido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiourea moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Methyl 4-(3-pivaloylthioureido)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 4-(3-pivaloylthioureido)benzoate involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pivaloyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Substituent Variations in Thioureido Benzoate Esters
The following table compares methyl 4-(3-pivaloylthioureido)benzoate with structurally similar compounds from the evidence:
Key Observations :
- Ester Group : Methyl esters (target compound, C1–C7 in ) generally exhibit higher crystallinity and lower solubility in polar solvents compared to ethyl esters (e.g., ).
- Linker Diversity: Compounds like C1 (piperazine-quinoline) and I-6373 (thioether-isoxazole) demonstrate how varied linkers and heterocycles influence physicochemical and biological properties .
Physicochemical and Spectroscopic Properties
- Crystallinity : The bulky pivaloyl group likely enhances crystallinity, as seen in ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate, which forms stable crystals suitable for X-ray analysis .
- NMR Signatures :
- Mass Spectrometry : HRMS data for analogs (e.g., C1–C7 in ) confirm molecular ions with mass accuracy <5 ppm, a benchmark for structural validation.
Stability and Reactivity
- Hydrolytic Stability : The pivaloyl group’s electron-withdrawing nature may slow hydrolysis of the thioureido linkage compared to electron-donating acyl groups.
- Nucleophilic Reactivity : The thioureido group in the target compound may exhibit reduced nucleophilicity due to steric shielding, contrasting with more accessible analogs like I-6373 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
